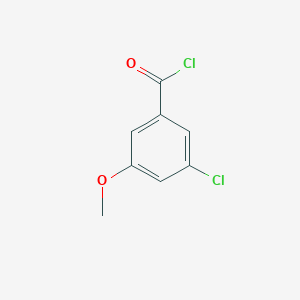
3-Chloro-5-methoxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-methoxybenzoyl chloride: is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the third position and a methoxy group at the fifth position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-5-methoxybenzoyl chloride can be synthesized through the chlorination of 3-chloro-5-methoxybenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added dropwise. The reaction mixture is then heated to reflux until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with reflux condensers and gas scrubbers to handle the evolved hydrogen chloride gas safely. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-5-methoxybenzoyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group.
Hydrolysis: In the presence of water or aqueous base, this compound hydrolyzes to form 3-chloro-5-methoxybenzoic acid.
Common Reagents and Conditions:
Amines: React with this compound in the presence of a base such as triethylamine to form amides.
Alcohols: React with this compound under acidic or basic conditions to form esters.
Thiols: React with this compound in the presence of a base to form thioesters.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
Chemistry: 3-Chloro-5-methoxybenzoyl chloride is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and as a precursor in the synthesis of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is involved in the development of drugs with anti-inflammatory, analgesic, and antimicrobial properties .
Industry: The compound is used in the production of agrochemicals, including herbicides and insecticides. It serves as an intermediate in the synthesis of active ingredients that protect crops from pests and diseases .
Mechanism of Action
The mechanism of action of 3-chloro-5-methoxybenzoyl chloride is primarily related to its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
3-Chlorobenzoyl chloride: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
5-Methoxybenzoyl chloride: Lacks the chlorine atom, affecting its reactivity and the types of reactions it undergoes.
4-Chloro-3-methoxybenzoyl chloride: The position of the chlorine and methoxy groups is different, leading to variations in reactivity and applications.
Uniqueness: 3-Chloro-5-methoxybenzoyl chloride is unique due to the specific positioning of the chlorine and methoxy groups on the benzene ring. This arrangement enhances its reactivity in nucleophilic substitution reactions and makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3-chloro-5-methoxybenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQZJYZUENAVAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555695 |
Source


|
| Record name | 3-Chloro-5-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89106-53-6 |
Source


|
| Record name | 3-Chloro-5-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

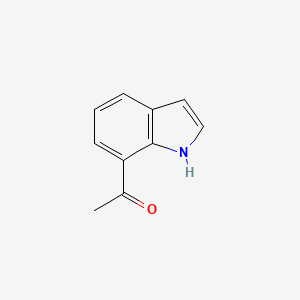
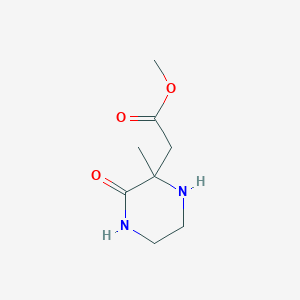
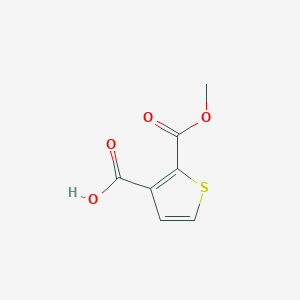
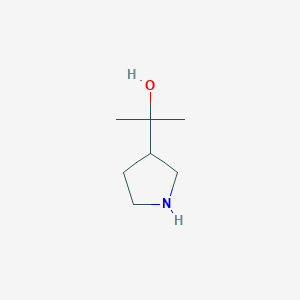

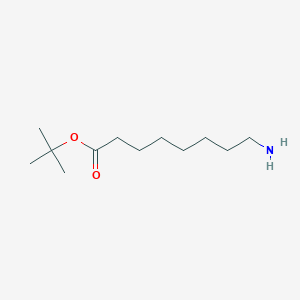






![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)
